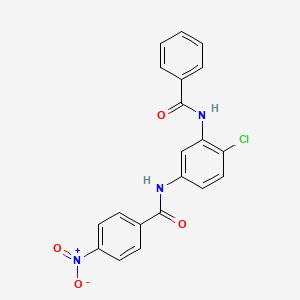

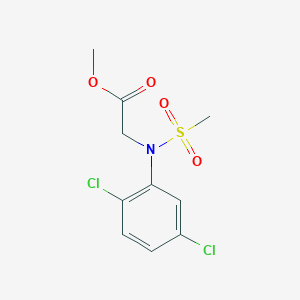

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(3-methoxyphenyl)thiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

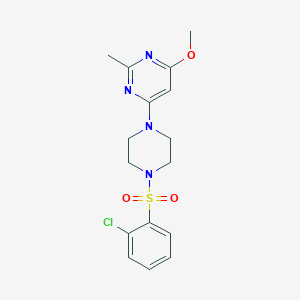

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(3-methoxyphenyl)thiazol-2-yl)acetamide, also known as compound 1, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

GSK-3β inhibitors have emerged as promising candidates for cancer therapy. By targeting GSK-3β, these inhibitors can influence critical cellular processes, including cell proliferation, apoptosis, and metastasis. In particular, small-molecule GSK-3β inhibitors have been investigated for their effects in cancer treatment . These compounds hold potential for disrupting cancer cell growth and enhancing the efficacy of existing therapies.

Alzheimer’s Disease (AD)

GSK-3β plays a pivotal role in cognitive function and has been implicated in neurodegenerative diseases such as AD. Inhibiting GSK-3β may improve memory deficits and cognitive function in aging mouse models . Researchers are exploring GSK-3β inhibitors as a strategy to mitigate AD-related pathology, including β-amyloid formation and tau hyperphosphorylation .

Parkinson’s Disease

GSK-3β inhibition has shown promise in treating Parkinson’s disease. In particular, it enhances the cytotoxic activity of natural killer (NK) cells against acute myeloid leukemia (AML) cells . This suggests a potential role in modulating immune responses and neuroprotection.

Inflammation

Inhibition of GSK-3β has been associated with anti-inflammatory effects. It may suppress inflammation, protect lung tissue from acute injury, and delay pulmonary fibrosis . These findings highlight its therapeutic potential in managing inflammatory conditions.

Cardiovascular Health

GSK-3β inhibitors have implications for cardiovascular health. They are thought to reduce acute myocardial infarction and improve severe cardiac dysfunction . Further research is needed to explore their cardioprotective mechanisms.

Other Diseases

Beyond the aforementioned applications, GSK-3β inhibitors have been investigated in stroke, type-II diabetes, and other disorders. Their multi-role in hepatic glycolysis regulation, cell signaling pathways, and protein phosphorylation underscores their versatility .

Wirkmechanismus

Target of Action

The primary target of the compound GSK-3beta inhibitor 11, also known as 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, is the enzyme Glycogen Synthase Kinase-3 (GSK-3) . GSK-3 is a highly conserved multifunctional serine/threonine protein kinase that plays a central role in a wide variety of cellular processes .

Mode of Action

GSK-3beta inhibitor 11 interacts with its target by inhibiting the activity of GSK-3. This inhibition is achieved by the compound binding to the active site of the enzyme, preventing it from phosphorylating its substrates . This results in the attenuation of the signaling pathway in which GSK-3 is involved .

Biochemical Pathways

The inhibition of GSK-3 by GSK-3beta inhibitor 11 affects multiple key cell-signaling pathways. For instance, when the Wnt ligand is present, it inhibits GSK-3β on the target cell, which suppresses β-catenin phosphorylation and makes it stable in the cytoplasm . This leads to changes in gene expression and cellular responses .

Pharmacokinetics

The compound’s ability to inhibit gsk-3 suggests that it can penetrate cell membranes to reach its intracellular target

Result of Action

The inhibition of GSK-3 by GSK-3beta inhibitor 11 has several molecular and cellular effects. For example, GSK-3 inhibition reduces apoptosis, attenuates inflammation, modulates axon and dendrite growth and repair, and regulates synaptic plasticity . Moreover, GSK-3 is a central regulator of programmed cell death protein-1 (PD-1) expression, and GSK-3 inhibition may downregulate PD-1 and enhance CD8+ cytolytic T cell (CTL) function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of GSK-3beta inhibitor 11. For instance, the presence of other signaling molecules, such as the Wnt ligand, can affect the compound’s ability to inhibit GSK-3 Additionally, the compound’s stability and efficacy may be influenced by factors such as pH, temperature, and the presence of other chemicals in the environment

Eigenschaften

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4S/c1-27-13-6-4-5-12(9-13)16-11-28-20(21-16)22-17(24)10-23-18(25)14-7-2-3-8-15(14)19(23)26/h2-9,11H,10H2,1H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPPQDIVHUSKKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-3-carboxamide](/img/structure/B2481603.png)

![3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![ethyl 4-((4-((3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2481618.png)

![6-[4-(3-Chloro-4-methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481624.png)